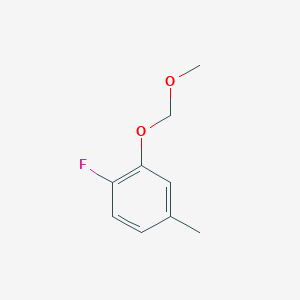

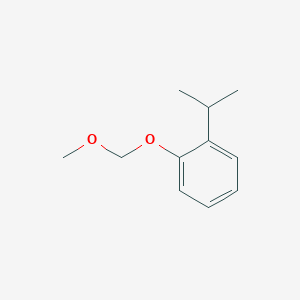

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Fluoro-2-(methoxymethoxy)-4-methylbenzene” is a chemical compound with the molecular weight of 156.16 . The IUPAC name for this compound is 1-fluoro-2-(methoxymethoxy)benzene .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9FO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 156.16 . The compound’s density and boiling point are not specified in the resources I have .Aplicaciones Científicas De Investigación

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as steroids, peptides, and other biologically active compounds. It has also been used to study the mechanism of action of various biological processes, such as enzyme catalysis and protein folding. In addition, it has been used to study the structure and reactivity of metal complexes, such as those found in enzymes and other proteins.

Mecanismo De Acción

The mechanism of action of 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene is not fully understood, but it is believed to involve the formation of a complex between the fluoro group and the metal center of a protein or enzyme. This complex is thought to be stabilized by hydrogen bonding, van der Waals forces, and electrostatic interactions. The complex is then thought to facilitate the transfer of electrons or protons, which can lead to the activation or inhibition of the enzyme or protein.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are largely unknown, as it has not been extensively studied in humans or animals. However, it has been used in various research studies to study the effects of various biological processes. In one study, this compound was used to study the mechanism of action of an enzyme involved in cholesterol metabolism. The study showed that this compound was able to inhibit the enzyme, suggesting that it may have potential therapeutic applications in the treatment of cholesterol-related diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. In addition, it is relatively stable and has a low toxicity, making it a safe reagent to use in laboratory settings. However, this compound is also limited by its relatively low reactivity, which can make it difficult to use in some reactions.

Direcciones Futuras

The potential future directions for 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene are numerous. It could be used in the synthesis of a variety of organic compounds, such as steroids, peptides, and other biologically active compounds. It could also be used to study the mechanism of action of various biological processes, such as enzyme catalysis and protein folding. In addition, it could be used to study the structure and reactivity of metal complexes, such as those found in enzymes and other proteins. Finally, it could be used to study the effects of various biological processes on humans and animals, such as its potential therapeutic applications in the treatment of cholesterol-related diseases.

Métodos De Síntesis

The synthesis of 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene is typically accomplished through a two-step process. First, a halogenated benzene ring is reacted with a methylating agent, such as dimethyl sulfate, to produce a halomethylbenzene. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the methyl group. The second step involves the reaction of the halomethylbenzene with a fluoride source, such as hydrogen fluoride, to produce this compound. This reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), to prevent hydrolysis of the methyl group.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

1-fluoro-2-(methoxymethoxy)-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-7-3-4-8(10)9(5-7)12-6-11-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVQEAWDUCPHID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)

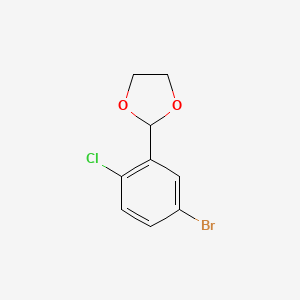

![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)

![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)